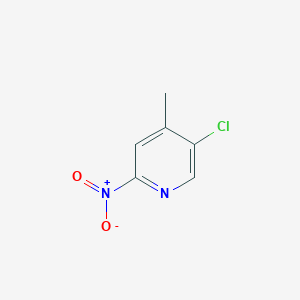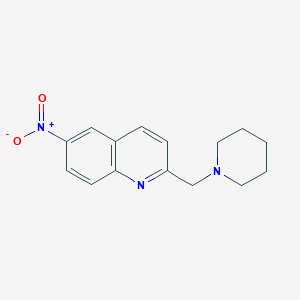
1-(3,4-dihydro-2H-chromen-4-yl)piperazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-2H-chromen-4-yl)piperazine;hydrochloride is a chemical compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(3,4-dihydro-2H-chromen-4-yl)piperazine;hydrochloride typically involves the reaction of 3,4-dihydro-2H-chromen-4-one with piperazine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-(3,4-dihydro-2H-chromen-4-yl)piperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
1-(3,4-dihydro-2H-chromen-4-yl)piperazine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-chromen-4-yl)piperazine;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation and bacterial growth .
Comparison with Similar Compounds
1-(3,4-dihydro-2H-chromen-4-yl)piperazine;hydrochloride can be compared with other similar compounds such as:
1-(3,4-dihydro-2H-chromen-4-yl)pyrrolidine hydrochloride: This compound has a similar chromene structure but with a pyrrolidine ring instead of piperazine.
3,4-Dihydro-2H-chromen-3-ylamine hydrochloride: This compound has an amine group instead of a piperazine ring.
(2,2-Dimethyl-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride:
Properties
Molecular Formula |
C13H19ClN2O |
|---|---|
Molecular Weight |
254.75 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-chromen-4-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-2-4-13-11(3-1)12(5-10-16-13)15-8-6-14-7-9-15;/h1-4,12,14H,5-10H2;1H |
InChI Key |
PTKBLKMIBNIWKW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2C1N3CCNCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-(Pyridin-3-yl)phenyl]ethanone](/img/structure/B13876600.png)
![Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate](/img/structure/B13876602.png)
![Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium](/img/structure/B13876604.png)
![Ethyl 6-(5-formylfuran-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13876618.png)


![4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B13876636.png)

![1-methyl-3-nitro-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]-1H-pyrazole](/img/structure/B13876640.png)
